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2-(4,4-Dimethylcyclohexylidene)acetic acid

Cat. No.: B2843203
CAS No.: 794520-18-6
M. Wt: 168.236
InChI Key: JFTMZHPNOBLDON-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexylideneacetic Acid Derivatives

2-(4,4-Dimethylcyclohexylidene)acetic acid belongs to the broader class of compounds known as cyclohexylideneacetic acid derivatives. These compounds are α,β-unsaturated carboxylic acids, a class of organic compounds that are significant building blocks in organic chemistry. rsc.org The core structure consists of a cyclohexane (B81311) ring connected by an exocyclic double bond to an acetic acid group.

The properties and reactivity of these derivatives can be significantly altered by the presence, position, and nature of substituents on the cyclohexane ring. For instance, the addition of a bulky tert-butyl group, as seen in (4-tert-butylcyclohexylidene)acetic acid, can influence the compound's steric hindrance and potential biological activities. lookchem.com Similarly, the methyl groups in 2-(4-methylcyclohexylidene)acetic acid also modify its chemical characteristics. nih.gov The parent compound of this family, 2-cyclohexylideneacetic acid, serves as the fundamental structure from which these variations are derived. nih.govchemscene.compharmaffiliates.com The gem-dimethyl group at the C4 position in this compound is particularly notable as it introduces steric bulk at a position remote from the reactive carboxylic acid and alkene functions, which can be exploited in multi-step syntheses to influence conformational preferences of the ring.

Significance in Organic Synthesis and Chemical Research

The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis. Its structure contains multiple functional groups—a carboxylic acid, an alkene, and a substituted cyclohexane ring—that can be selectively modified.

As an α,β-unsaturated carboxylic acid, it can participate in a variety of chemical transformations. researchgate.net These compounds are valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. lookchem.com For example, derivatives of cyclohexylideneacetic acid are used in the preparation of compounds with potential applications in the agrochemical and pharmaceutical industries. lookchem.com The specific substitution pattern of this compound makes it a useful building block for creating intricate molecular architectures.

Historical Overview of Related Compound Development

The development of synthetic methods for α,β-unsaturated carboxylic acids, the class to which this compound belongs, has a rich history. Early methods included the carbonylation of alkynes, a process first explored by Reppe in 1939, which represented the first catalytic carbonylation reaction to produce α,β-unsaturated carbonyl compounds. rsc.org

A cornerstone in the synthesis of alkenes from carbonyl compounds is the Wittig reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979. lumenlearning.comwikipedia.orgnumberanalytics.comlibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to form an alkene. byjus.com The Wittig reaction is particularly powerful because it allows for the formation of a carbon-carbon double bond at a specific location, a significant advantage over traditional elimination reactions which can often lead to mixtures of products. lumenlearning.com It has been successfully applied to a wide range of substrates, including sterically hindered ketones, making it a suitable method for the synthesis of compounds like this compound from 4,4-dimethylcyclohexanone (B1295358). lumenlearning.comwikipedia.org

Over the years, numerous other methods for the synthesis of α,β-unsaturated carboxylic acids and their derivatives have been developed, including the Knoevenagel condensation, Horner-Wadsworth-Emmons reaction, and various palladium-catalyzed reactions, providing chemists with a diverse toolkit for accessing this important class of molecules. organic-chemistry.orgresearchgate.netscielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B2843203 2-(4,4-Dimethylcyclohexylidene)acetic acid CAS No. 794520-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,4-dimethylcyclohexylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTMZHPNOBLDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC(=O)O)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4,4 Dimethylcyclohexylidene Acetic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available precursors. numberanalytics.comoregonstate.edu For 2-(4,4-dimethylcyclohexylidene)acetic acid, the most logical initial disconnection is at the exocyclic double bond. This disconnection can be achieved via transformations corresponding to well-established olefination reactions, such as the Wittig reaction or Knoevenagel condensation.

This primary disconnection reveals two key synthons: a nucleophilic two-carbon unit bearing the carboxylic acid functionality (or a precursor) and an electrophilic six-membered carbocyclic ketone. These synthons correspond to the following key precursors:

4,4-Dimethylcyclohexanone (B1295358): This is the principal building block, providing the six-membered ring and the gem-dimethyl group at the C4 position.

A C2 Acetic Acid Equivalent: This component can be a phosphonium (B103445) ylide (for a Wittig reaction), an active methylene (B1212753) compound like malonic acid (for a Knoevenagel condensation), or an α-haloacetate (for a Reformatsky reaction). wikipedia.orgwikipedia.orgorganic-chemistry.org

A further retrosynthetic step can be applied to the key precursor, 4,4-dimethylcyclohexanone. Disconnecting the methyl groups suggests a synthesis starting from cyclohexanone (B45756) itself, which would require a methylation strategy. Alternatively, synthesis can begin with a precursor that already contains the gem-dimethyl moiety.

Conventional Synthetic Approaches

Conventional syntheses assemble the target molecule in a stepwise fashion, utilizing a range of established organic reactions.

The formation of the crucial exocyclic double bond is typically achieved through condensation reactions between the key precursor, 4,4-dimethylcyclohexanone, and a suitable two-carbon component.

Knoevenagel Condensation: This reaction involves the condensation of a ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.org In a particularly relevant variant, the Doebner modification, 4,4-dimethylcyclohexanone is reacted with malonic acid in the presence of a base such as pyridine. wikipedia.org The initial condensation product undergoes subsequent decarboxylation upon heating to yield the desired α,β-unsaturated acid directly. wikipedia.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orgnih.gov In this approach, 4,4-dimethylcyclohexanone is treated with a phosphonium ylide, such as one derived from an α-haloacetic acid ester (e.g., ethyl bromoacetate) and triphenylphosphine. masterorganicchemistry.comlibretexts.org This reaction forms the carbon-carbon double bond with high regioselectivity, typically yielding the corresponding ester, which is then hydrolyzed. organic-chemistry.orglibretexts.org

Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed in situ from an α-halo ester and zinc dust. wikipedia.orgbeilstein-journals.org The organozinc reagent adds to the carbonyl group of 4,4-dimethylcyclohexanone to form a β-hydroxy ester. byjus.compearson.com Subsequent acid-catalyzed dehydration of this intermediate eliminates a molecule of water to generate the target α,β-unsaturated ester. wikipedia.org

Table 1: Comparison of Conventional Condensation Reactions

Reaction Key Reagents for C2 Unit Catalyst/Promoter Intermediate
Knoevenagel (Doebner) Malonic acid Pyridine, Piperidine Carboxy-substituted adduct (undergoes decarboxylation)
Wittig Reaction α-haloacetate + Triphenylphosphine Strong base (to form ylide) Oxaphosphetane

| Reformatsky Reaction | α-haloacetate | Zinc metal | β-hydroxy ester |

The synthesis of the key ketone precursor, 4,4-dimethylcyclohexanone, is a critical step. The most direct published methods involve the oxidation of the corresponding alcohol.

Oxidation of 4,4-Dimethylcyclohexanol: A common and efficient route involves the oxidation of 4,4-dimethylcyclohexanol. nbinno.com This transformation can be achieved using various oxidizing agents, such as chromic acid or potassium permanganate (B83412), under controlled conditions to yield the desired ketone. nbinno.com

Alternative strategies could involve the exhaustive methylation of cyclohexanone at the C4 position, though this can be complicated by competing reactions at the C2 and C6 positions.

Several of the most effective condensation strategies, such as the Wittig and Reformatsky reactions, initially yield an ester of this compound (e.g., the ethyl or methyl ester). The final step in these synthetic sequences is the conversion of this ester functionality into the target carboxylic acid.

This is most commonly accomplished through ester hydrolysis . The reaction can be carried out under either acidic or basic conditions. nii.ac.jp Basic hydrolysis (saponification), using a reagent like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is frequently employed. The reaction yields the carboxylate salt, which upon subsequent acidification with a strong mineral acid, liberates the final this compound product.

Advanced and Green Chemistry Synthesis Techniques

Modern synthetic chemistry emphasizes the use of techniques that increase efficiency, reduce reaction times, and minimize waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. By utilizing microwave irradiation, reaction mixtures can be heated to the desired temperature much more rapidly and uniformly than with conventional heating methods. nih.gov

This technique is highly applicable to the condensation reactions used to synthesize the cyclohexylideneacetic acid scaffold. For instance, the Knoevenagel condensation can be performed under microwave irradiation, often in the presence of a catalyst in a suitable solvent or even under solvent-free conditions. nih.govsemanticscholar.org The primary advantages observed are a dramatic reduction in reaction time—from hours to minutes—and often an improvement in product yield. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation

Parameter Conventional Heating Microwave Irradiation
Reaction Time Typically several hours Typically 5-30 minutes mdpi.com
Energy Input Indirect, slow heating of the vessel Direct, rapid heating of polar molecules in the mixture
Yields Moderate to good Often comparable or improved nih.gov

| Conditions | Often requires reflux in a high-boiling solvent | Can be performed in open or sealed vessels, sometimes solvent-free semanticscholar.org |

Solvent-Free Reaction Systems

Solvent-free synthesis, also known as neat or solid-state reaction, represents a significant step forward in environmentally benign chemistry. By eliminating the solvent, these methods can reduce chemical waste, simplify purification processes, and in some cases, enhance reaction rates and yields.

While the broader field of organic synthesis has seen considerable progress in solvent-free Knoevenagel condensations, specific documented research into the solvent-free synthesis of this compound is not extensively reported in publicly available literature. The general approach for such a synthesis would involve the direct reaction of 4,4-dimethylcyclohexanone with a suitable active methylene compound, such as malonic acid or its derivatives, under thermal or microwave-assisted conditions.

The hypothetical reaction pathway is illustrated below:

Reaction Scheme:

4,4-Dimethylcyclohexanone + Malonic Acid → this compound + H₂O + CO₂

In a typical solvent-free procedure, the reactants would be mixed in stoichiometric amounts, potentially with a solid-supported catalyst, and heated to initiate the condensation and subsequent decarboxylation. The progress of the reaction could be monitored using standard analytical techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: Hypothetical Parameters for Solvent-Free Synthesis

Parameter Condition
Reactant 1 4,4-Dimethylcyclohexanone
Reactant 2 Malonic Acid
Temperature 100-150 °C
Reaction Time 1-4 hours

It is important to note that the efficiency of such a reaction would be highly dependent on the physical state of the reactants at the reaction temperature and the ability to effectively remove the water byproduct to drive the reaction to completion.

Catalyst-Free Methodologies

The development of catalyst-free reactions is another key area of green chemistry, as it eliminates the need for often costly or toxic catalysts and simplifies product purification. While many Knoevenagel-type reactions are catalyzed by bases or acids, there is growing interest in promoting these reactions under neutral, catalyst-free conditions, often facilitated by high temperatures or microwave irradiation.

As with solvent-free systems, specific, detailed research findings on the catalyst-free synthesis of this compound are not widely available. The conceptual basis for a catalyst-free approach would rely on the inherent reactivity of the starting materials under specific conditions. For instance, heating a mixture of 4,4-dimethylcyclohexanone and an acetic acid derivative with a good leaving group in the absence of a catalyst could potentially lead to the desired product.

Recent studies on catalyst-free Knoevenagel condensations have demonstrated that water can sometimes act as a sufficient medium and promoter for the reaction, although this would technically not be a solvent-free system. rsc.orgresearchgate.net Other approaches have explored the use of high temperatures to overcome the activation energy barrier in the absence of a catalyst. rsc.org

Table 2: Conceptual Conditions for Catalyst-Free Synthesis

Parameter Condition
Reactant 1 4,4-Dimethylcyclohexanone
Reactant 2 Acetic Anhydride / Malonic Acid
Conditions High Temperature (e.g., >150 °C)

Further research is required to establish viable and efficient solvent-free and catalyst-free synthetic routes specifically for this compound. The exploration of these greener alternatives is crucial for the continued development of sustainable chemical manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of 2 4,4 Dimethylcyclohexylidene Acetic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations. Standard reactions such as esterification, amide formation, and conversion to an acyl halide are all feasible with 2-(4,4-dimethylcyclohexylidene)acetic acid, employing typical reagents and conditions for these transformations.

Decarboxylation of α,β-unsaturated carboxylic acids can be challenging but may occur under specific conditions, particularly if the β-carbon is substituted in a way that stabilizes a resulting carbanion or carbocation intermediate. stackexchange.com For this compound, acid-catalyzed decarboxylation could proceed through protonation of the carbonyl oxygen, followed by the formation of a resonance-stabilized carbocation. stackexchange.comlibretexts.org Thermal pyrolysis is another potential method for decarboxylation, which for some α,β-unsaturated acids, may proceed through isomerization to a β,γ-unsaturated isomer followed by a cyclic transition state. stackexchange.com

Below is a table summarizing potential transformations of the carboxylic acid group based on general reactions of α,β-unsaturated carboxylic acids.

TransformationReagent/ConditionsProduct Type
EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling AgentAmide
Acyl Halide FormationThionyl Chloride or Oxalyl ChlorideAcyl Halide
Reduction to AlcoholStrong Reducing Agent (e.g., LiAlH4)Allylic Alcohol
DecarboxylationHeat or Acid CatalysisAlkene

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in this compound is electron-deficient due to the conjugating and electron-withdrawing effect of the carboxylic acid group. This electronic nature governs its reactivity towards various reagents.

The electron-poor nature of the double bond makes it susceptible to nucleophilic attack, particularly in conjugate addition (Michael addition) reactions. libretexts.orgwikipedia.orgpressbooks.pub A variety of nucleophiles, including enolates, amines, and thiols, can add to the β-carbon of the α,β-unsaturated system. libretexts.orgpressbooks.pub

Electrophilic additions to the double bond are also possible, though the reactivity may be slower compared to simple alkenes. libretexts.org In the presence of strong acids like hydrogen halides, the reaction is initiated by protonation of the carbonyl oxygen. This generates a resonance-stabilized carbocation with positive charge density on both the carboxyl carbon and the β-carbon. libretexts.org Nucleophilic attack at the β-carbon then leads to the addition product, often with anti-Markovnikov regioselectivity. libretexts.org

The table below illustrates potential addition reactions at the exocyclic double bond.

Reaction TypeReagentProduct
Michael AdditionNucleophile (e.g., R2CuLi, RNH2)β-Substituted Carboxylic Acid
HydrohalogenationHX (e.g., HBr)2-(1-Bromo-4,4-dimethylcyclohexyl)acetic acid
HydrationH2O, Acid Catalyst2-(1-Hydroxy-4,4-dimethylcyclohexyl)acetic acid
HalogenationX2 (e.g., Br2)2-(1,2-Dibromo-4,4-dimethylcyclohexyl)acetic acid

The exocyclic double bond can be subjected to various oxidation reactions. Epoxidation can be achieved using peroxy acids, which would yield an epoxide. Oxidative cleavage of the double bond can be accomplished using stronger oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would lead to the formation of 4,4-dimethylcyclohexanone (B1295358) and a dicarboxylic acid. The Baeyer-Villiger oxidation is a known reaction for cyclic ketones, which can be formed from the cleavage of the double bond. nih.gov

A summary of potential oxidation reactions is provided in the table below.

ReactionReagentProduct
EpoxidationPeroxy Acid (e.g., m-CPBA)Epoxide
DihydroxylationOsO4 or cold, dilute KMnO4Diol
Oxidative Cleavage1. O3, 2. Workup (e.g., Zn/H2O)4,4-Dimethylcyclohexanone

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. iitm.ac.in This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). iitm.ac.in This reaction would yield 2-(4,4-dimethylcyclohexyl)acetic acid. The reduction of α,β-unsaturated carbonyl compounds can also be achieved with other reducing agents, sometimes selectively reducing the double bond while leaving the carboxylic acid group intact. For example, the use of sodium borohydride (B1222165) in the presence of a proton source can sometimes achieve this selectivity. harvard.edu

The following table outlines potential reduction reactions.

ReactionReagent/CatalystProduct
Catalytic HydrogenationH2, Pd/C2-(4,4-Dimethylcyclohexyl)acetic acid
Conjugate ReductionNaBH4, CH3OH2-(4,4-Dimethylcyclohexyl)acetic acid
Complete ReductionLiAlH4 (reduces both C=C and COOH)2-(4,4-Dimethylcyclohexyl)ethanol

Pericyclic Reactions and Rearrangements

The structure of this compound allows for the possibility of certain pericyclic reactions and rearrangements, particularly involving the allylic positions of the cyclohexyl ring.

An allylic rearrangement involves the shift of a double bond. lscollege.ac.in In the context of this compound, this could theoretically occur under certain reaction conditions, leading to an equilibrium with its endocyclic isomer, 2-(4,4-dimethylcyclohex-1-en-1-yl)acetic acid. This type of isomerization is often facilitated by the presence of a strong base, which can deprotonate an allylic position to form a resonance-stabilized carbanion. libretexts.org The stability of the resulting isomer, which would have an endocyclic double bond, would influence the position of the equilibrium. Generally, endocyclic double bonds are more stable than exocyclic ones, suggesting that such a rearrangement could be thermodynamically favorable.

Cyclization Reactions Leading to Fused Ring Systems

Theoretically, the acid-catalyzed cyclization of this compound would involve the protonation of the exocyclic double bond, leading to the formation of a tertiary carbocation. Subsequent intramolecular nucleophilic attack by the carboxylic acid moiety could then lead to the formation of a γ-lactone. This would result in a spiro-fused bicyclic system. The reaction pathway is outlined below:

Protonation: The double bond is protonated by an acid catalyst, forming a tertiary carbocation on the cyclohexyl ring.

Intramolecular Attack: The oxygen atom of the carboxylic acid acts as a nucleophile, attacking the carbocation.

Deprotonation: Loss of a proton from the oxonium ion intermediate yields the final lactone product.

The specific conditions required for such a reaction, including the choice of acid catalyst, solvent, and temperature, would need to be determined experimentally. Data from such studies, including yields and characterization of the resulting fused ring system, are not currently available in the reviewed literature.

Interactive Data Table: Plausible Acid-Catalyzed Cyclization Products

Since no experimental data was found, the following table outlines the hypothetical products of an acid-catalyzed cyclization.

Starting MaterialProductFused Ring System
This compound4,4-Dimethyl-1-oxaspiro[4.5]decan-2-oneSpiro[4.5]decane

Investigations into Reaction Stereoselectivity

The stereoselectivity of the cyclization of this compound would be a critical aspect of any synthetic investigation. The formation of the spirocyclic lactone would create a new stereocenter at the spiro-carbon. The facial selectivity of the intramolecular attack would determine the stereochemistry of the product.

Factors that could influence the stereoselectivity include:

Steric Hindrance: The gem-dimethyl group on the cyclohexane (B81311) ring could direct the approach of the carboxylic acid group.

Reaction Conditions: The choice of catalyst and solvent can influence the transition state geometry and thus the stereochemical outcome.

Chiral Auxiliaries or Catalysts: The use of chiral reagents could induce enantioselectivity in the cyclization.

A related study on the deconjugative esterification of 2-(4-phenylcyclohexylidene)acetic acid demonstrated the principle of intramolecular chirality transfer, suggesting that stereochemical control in similar systems is a subject of research interest. However, specific studies quantifying the diastereomeric or enantiomeric excess for the cyclization of this compound have not been found.

Interactive Data Table: Potential Stereochemical Outcomes

This table presents the possible stereoisomers that could be formed during the cyclization, for which experimental validation is currently lacking.

Reaction TypePotential StereoisomersFactors Influencing Stereoselectivity
Acid-catalyzed lactonization(R)- and (S)-enantiomers of 4,4-Dimethyl-1-oxaspiro[4.5]decan-2-oneSteric effects of the gem-dimethyl group, reaction conditions
Asymmetric cyclizationPredominantly one enantiomerUse of a chiral catalyst or auxiliary

Derivatives and Analogues of 2 4,4 Dimethylcyclohexylidene Acetic Acid

Modifications of the Carboxylic Acid Group

The carboxylic acid functional group of 2-(4,4-dimethylcyclohexylidene)acetic acid is a primary site for chemical modification, allowing for the synthesis of various derivatives, including esters, amides, and hydrazides. These transformations alter the compound's chemical properties and can serve as intermediates for further synthetic steps.

The synthesis of methyl and ethyl esters of this compound can be achieved through several standard organic chemistry methods, most notably the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone.

In a typical synthesis, triethyl phosphonoacetate or trimethyl phosphonoacetate is deprotonated with a base, such as sodium hydride, to form a nucleophilic ylide. This ylide then reacts with 4,4-dimethylcyclohexanone (B1295358). The subsequent elimination of a phosphate (B84403) byproduct yields the corresponding α,β-unsaturated ester, predominantly as the E-isomer due to thermodynamic control. orgsyn.orgorgoreview.com The general phosphonate (B1237965) carbanion procedure is considered the method of choice for preparing cyclohexylideneacetic acid esters. orgsyn.org

Another viable, though sometimes lower-yielding, method is the Reformatsky reaction. orgsyn.org This involves treating an α-halo ester, like ethyl bromoacetate, with zinc metal to form an organozinc reagent. This reagent then adds to the carbonyl group of 4,4-dimethylcyclohexanone to produce a β-hydroxy ester, which can be subsequently dehydrated to form the target unsaturated ester. google.comorgsyn.org

While specific reaction conditions and yields for the synthesis of methyl and ethyl 2-(4,4-dimethylcyclohexylidene)acetate are not extensively detailed in dedicated literature, the application of these general methods is a standard approach.

Table 1: Properties of Ester Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol )
Methyl 2-(4,4-dimethylcyclohexylidene)acetate C₁₁H₁₈O₂ 182.26

Data derived from molecular formula.

Reactions involving these ester derivatives would include standard transformations of α,β-unsaturated esters, such as conjugate addition, reduction of the double bond or the ester group, and hydrolysis back to the parent carboxylic acid.

Amide Analogues: The amide derivative, 2-(4,4-dimethylcyclohexylidene)acetamide, can be synthesized from the parent carboxylic acid. A common method involves activating the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of ammonia (B1221849) or an ammonia equivalent. Alternatively, the carboxylic acid can be converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with ammonia to form the amide. google.com

Hydrazide Analogues: The corresponding hydrazide, 2-(4,4-dimethylcyclohexylidene)acethydrazide, is typically prepared from the ester derivatives. Methyl or ethyl 2-(4,4-dimethylcyclohexylidene)acetate can be treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcohol solvent like ethanol. chemicalbook.comekb.eg The reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the alcohol and formation of the acethydrazide. google.com

Table 2: Properties of Amide and Hydrazide Analogues

Compound Name Molecular Formula Molecular Weight ( g/mol )
2-(4,4-Dimethylcyclohexylidene)acetamide C₁₀H₁₇NO 167.25

Data derived from molecular formula.

Isomeric and Structurally Related Cyclohexylideneacetic Acids

The position of the dimethyl substituents on the cyclohexylidene ring gives rise to several structural isomers of the parent acid. These isomers can exhibit different chemical and physical properties due to variations in steric hindrance and electronic effects around the exocyclic double bond.

This isomer features a gem-dimethyl group at the 3-position of the cyclohexylidene ring. The synthesis of its ester derivatives is analogous to that of the 4,4-dimethyl isomer, typically involving a Horner-Wadsworth-Emmons reaction with 3,3-dimethylcyclohexanone. The methyl ester, (Z)-2-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester, has been reported in the literature. lookchem.com

Table 3: Properties of 2-(3,3-Dimethylcyclohexylidene)acetic Acid and its Esters

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
(Z)-2-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester 30346-23-7 C₁₁H₁₈O₂ 182.26 235.2 at 760 mmHg lookchem.com

For 2-(3,5-dimethylcyclohexylidene)acetic acid, the starting material would be 3,5-dimethylcyclohexanone, which exists as a mixture of cis and trans isomers. The olefination reaction would likely produce a corresponding mixture of isomeric products. The synthesis would follow the general Horner-Wadsworth-Emmons protocol. While the parent acid is commercially available, indicating its successful synthesis, detailed studies on its derivatives and their reactions are limited in published literature.

Table 4: List of Compounds

Compound Name
This compound
Methyl 2-(4,4-dimethylcyclohexylidene)acetate
Ethyl 2-(4,4-dimethylcyclohexylidene)acetate
2-(4,4-Dimethylcyclohexylidene)acetamide
2-(4,4-Dimethylcyclohexylidene)acethydrazide
2-(3,3-Dimethylcyclohexylidene)acetic acid
(Z)-2-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester
(E)-2-(3,3-Dimethylcyclohexylidene)acetic acid ethyl ester
2-(2,2-Dimethylcyclohexylidene)acetic acid
2-(3,5-Dimethylcyclohexylidene)acetic acid
4,4-Dimethylcyclohexanone
3,3-Dimethylcyclohexanone
2,2-Dimethylcyclohexanone (B156460)
3,5-Dimethylcyclohexanone
Triethyl phosphonoacetate
Trimethyl phosphonoacetate
Ethyl bromoacetate
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Thionyl chloride

Monomethylated Cyclohexylideneacetic Acid Variants

A notable variant of the parent compound is 2-(4-methylcyclohexylidene)acetic acid. This monomethylated derivative features a single methyl group on the cyclohexyl ring at the fourth position, distinguishing it from the dimethylated parent compound. The presence and position of this methyl group can influence the molecule's physical and chemical properties.

Table 1: Physicochemical Properties of 2-(4-methylcyclohexylidene)acetic acid

Property Value
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
CAS Number 77842-31-0
IUPAC Name 2-(4-methylcyclohexylidene)acetic acid

Heterocyclic Compounds Incorporating the Cyclohexylideneacetate Moiety

The incorporation of heterocyclic rings into the core structure of cyclohexylideneacetic acid can lead to novel compounds with unique properties. While direct derivatives of this compound featuring these heterocycles are not extensively documented in readily available literature, the synthesis of such heterocyclic systems often utilizes cyclohexanone (B45756), a key precursor to the cyclohexylidene moiety. This suggests a synthetic pathway to creating more complex derivatives.

Thiazole (B1198619) Acetic Acid Derivatives

Thiazole rings, which are five-membered heterocyclic structures containing sulfur and nitrogen, are present in numerous biologically active compounds. The synthesis of thiazole derivatives can be achieved through various chemical reactions, some of which may start from cyclohexanone. For instance, a new class of substituted thiazole derivatives with potential anticancer activity has been synthesized through the reaction of cyclohexanone with phenylisothiocyanate. nih.gov These resulting compounds can undergo further reactions to create more complex heterocyclic systems. nih.gov

The general approach to synthesizing thiazole acetic acid derivatives often involves multi-step processes. For example, the Friedel–Crafts acetylation method has been used to create newer thiazole derivatives. mdpi.com This can involve the acetylation of a starting aromatic compound, followed by esterification, bromination, and condensation with a thiourea (B124793) derivative to form the thiazole ring. mdpi.com Saponification can then yield the final thiazole acetic acid derivative. mdpi.com

Table 2: Examples of Thiazole Acetic Acid Derivatives (Not directly derived from this compound)

Compound Name Key Features
Substituted aminothiazoles Synthesized and evaluated for various biological activities.
2-hydroxythiazole derivatives Another class of thiazole compounds with potential applications.

Pyrazole (B372694) and Triazole Derivatives

Pyrazoles and triazoles are five-membered heterocyclic compounds containing two and three nitrogen atoms, respectively. These rings are also key components in many pharmacologically active molecules. nih.govresearchgate.net The synthesis of pyrazole and triazole derivatives can also potentially originate from precursors related to the cyclohexylideneacetic acid structure.

The synthesis of pyrazole derivatives often involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as an α,β-unsaturated ketone. nih.gov Given that cyclohexylideneacetic acid contains an α,β-unsaturated acid system, it presents a potential starting point for such cyclization reactions.

Triazole derivatives can be synthesized through various methods, including click chemistry, which involves the reaction of an azide (B81097) with an alkyne. While direct synthesis from this compound is not commonly reported, the functional groups present in the core structure could be chemically modified to participate in reactions leading to triazole formation.

Table 3: General Information on Pyrazole and Triazole Derivatives

Heterocycle Key Synthetic Approaches Potential Biological Activities
Pyrazole Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov Anti-inflammatory, analgesic, anticancer. researchgate.netjaptronline.com
Triazole Azide-alkyne cycloaddition (Click Chemistry). Antifungal, antiviral, anticancer.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the gem-dimethyl groups, the methylene (B1212753) protons of the cyclohexane (B81311) ring, the vinylic proton, and the acidic proton of the carboxylic acid.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically in the range of 10-12 ppm. Its chemical shift is sensitive to concentration and the solvent used due to hydrogen bonding.

Vinylic Proton (=CH-): The proton on the exocyclic double bond is expected to resonate in the region of 5.5-6.0 ppm. Its multiplicity would be a singlet, as there are no adjacent protons to couple with.

Cyclohexane Methylene Protons (-CH₂-): The methylene protons on the cyclohexane ring would appear as multiplets in the range of 1.5-2.5 ppm. The protons on the carbons alpha to the double bond (C3 and C5) would be expected to be slightly more downfield than the protons on the carbon beta to the double bond (C4).

Gem-dimethyl Protons (-C(CH₃)₂): The two methyl groups at the C4 position are equivalent and would give rise to a sharp singlet in the upfield region, likely around 0.9-1.2 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would provide information on all the carbon environments in the molecule.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and would appear in the range of 170-180 ppm.

Olefinic Carbons (=C<): The two carbons of the exocyclic double bond would resonate in the vinylic region. The quaternary carbon of the cyclohexane ring would be expected around 140-150 ppm, while the CH carbon of the acetic acid moiety would be in the range of 115-125 ppm.

Cyclohexane Carbons (-CH₂- and -C(CH₃)₂): The quaternary carbon bearing the gem-dimethyl groups would appear around 30-40 ppm. The methylene carbons of the ring would have signals in the range of 25-40 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons would give a signal in the upfield region, typically around 25-30 ppm.

Predicted ¹H NMR Data for 2-(4,4-Dimethylcyclohexylidene)acetic acid

Proton Type Predicted Chemical Shift (ppm) Multiplicity
-COOH10.0 - 12.0broad singlet
=CH-5.5 - 6.0singlet
-CH₂- (ring)1.5 - 2.5multiplet
-C(CH₃)₂0.9 - 1.2singlet

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
-COOH170 - 180
=C< (cyclohexylidene)140 - 150
=CH-115 - 125
-C(CH₃)₂30 - 40
-CH₂- (ring)25 - 40
-CH₃25 - 30

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. The IR spectrum of this compound would be characterized by absorptions from the carboxylic acid group and the carbon-carbon double bond.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. hmdb.canist.gov

C-H Stretch (Aliphatic and Vinylic): The sp³ C-H stretching of the cyclohexane ring and methyl groups would appear as sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The sp² C-H stretching of the vinylic proton would be observed just above 3000 cm⁻¹ (around 3020-3100 cm⁻¹). spectrabase.com

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band corresponding to the carbonyl stretch of the α,β-unsaturated carboxylic acid is expected in the range of 1690-1710 cm⁻¹. Conjugation with the C=C double bond lowers the frequency compared to a saturated carboxylic acid. hmdb.cauni.lu

C=C Stretch: The stretching vibration of the exocyclic carbon-carbon double bond is expected to give a medium intensity band around 1640-1660 cm⁻¹. nih.govchemicalbook.com

C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O stretching vibration is expected in the region of 1210-1320 cm⁻¹. nist.gov

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Vinylic C-HC-H Stretch3020 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 2960Strong
Carbonyl (α,β-unsaturated)C=O Stretch1690 - 1710Strong, Sharp
AlkeneC=C Stretch1640 - 1660Medium
Carboxylic AcidC-O Stretch1210 - 1320Medium

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₆O₂), the molecular weight is 168.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 168. The fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral fragments.

Molecular Ion Peak: A peak at m/z = 168 corresponding to the [C₁₀H₁₆O₂]⁺ radical cation.

Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the gem-dimethyl group would result in a peak at m/z = 153.

Loss of the Carboxyl Group: Cleavage of the bond between the vinyl carbon and the carboxyl group can lead to the loss of a •COOH radical (45 Da), resulting in a peak at m/z = 123. hmdb.ca

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, other rearrangements and cleavages of the cyclohexane ring are likely, leading to a complex pattern of peaks in the lower mass region.

Loss of Water: A peak corresponding to the loss of a water molecule (18 Da) from the molecular ion, [M-H₂O]⁺, might be observed at m/z = 150.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Predicted Mass Spectrometry Data for this compound

Adduct/Fragment m/z (Mass-to-Charge Ratio)
[M+H]⁺169.1223
[M+Na]⁺191.1043
[M-H]⁻167.1078
[M-H₂O+H]⁺151.1123

X-ray Crystallography in Solid-State Structure Determination (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state.

A search of the crystallographic literature and databases does not indicate that the crystal structure of this compound has been determined. If suitable single crystals of the compound were to be grown, X-ray diffraction analysis would be expected to reveal that the carboxylic acid groups form hydrogen-bonded dimers in the crystal lattice, a common feature for carboxylic acids in the solid state. The analysis would also precisely define the geometry of the cyclohexylidene ring and the conformation of the entire molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. northwestern.edupurdue.edu Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular geometry. purdue.edu For 2-(4,4-Dimethylcyclohexylidene)acetic acid, these calculations can elucidate properties like the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and optimized geometric parameters. researchgate.net

The MEP map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites. For this molecule, the region around the carboxylic acid group would exhibit a negative potential (red/yellow), indicating a high electron density and susceptibility to electrophilic attack, while the hydrogen of the hydroxyl group would show a positive potential (blue), indicating its acidic nature.

The optimized molecular geometry provides the most stable arrangement of atoms in space, defining key bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric profile.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data based on standard values for similar functional groups for illustrative purposes.

ParameterBond/AngleValue
Bond Lengths C=C (exocyclic)~1.34 Å
C-C (ring)~1.53 Å
C-CH₃~1.54 Å
C-COOH~1.51 Å
C=O~1.21 Å
C-OH~1.36 Å
Bond Angles C-C=C (exocyclic)~122°
C-C-C (ring)~111°
O=C-OH~123°

Conformational Analysis of the Cyclohexylidene Ring System

The cyclohexylidene ring in this compound can adopt several conformations, with the chair form being the most stable for standard cyclohexane (B81311) rings. sapub.org However, the presence of an exocyclic double bond and gem-dimethyl groups at the C4 position significantly influences the conformational preferences. libretexts.org The sp² hybridization of the C1 carbon flattens that portion of the ring, leading to a half-chair or sofa conformation as a likely low-energy state.

Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The gem-dimethyl group at the C4 position does not introduce axial-equatorial isomerism for the methyl groups themselves, but it does create significant steric hindrance that can influence the ring's puckering and the orientation of the acetic acid side chain. sapub.orglibretexts.org The primary goal of this analysis is to avoid unfavorable transannular interactions and 1,3-diaxial steric strain. sapub.orgprinceton.edu Computational methods can quantify the energy differences between various conformers, such as the half-chair and twisted-boat forms, to predict the dominant structure in a given environment.

Table 2: Hypothetical Relative Energies of Cyclohexylidene Ring Conformations This table illustrates the concept of conformational energy differences. Actual values would require specific calculations.

ConformerRelative Energy (kcal/mol)Key Features
Half-Chair0.00 (most stable)sp² carbon at C1 flattens the ring.
Skew-Boat~5-6Higher energy due to torsional strain.
SofaVariableEnergy depends on the specific puckering.

Elucidation of Reaction Mechanisms via Transition State Modeling

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions. By modeling the transition state (TS)—the highest energy point along a reaction coordinate—chemists can understand reaction kinetics and mechanisms. For this compound, one could model reactions such as the esterification of the carboxylic acid group or an addition reaction at the exocyclic double bond.

The process involves identifying the structures of the reactants, products, and the transition state that connects them. Computational algorithms can perform a transition state search to locate this saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical factor in determining the reaction rate. Such models can also reveal the geometry of the transition state, providing clues about the stereochemical outcome of the reaction.

Table 3: Illustrative Energy Profile for a Hypothetical Esterification Reaction This table demonstrates the concept of a reaction energy profile derived from transition state modeling.

SpeciesRelative Gibbs Free Energy (kcal/mol)
Reactants (Acid + Alcohol)0.0
Transition State+15.0 (Activation Energy)
Products (Ester + Water)-5.0

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their properties (e.g., solubility, binding affinity). nih.gov To build a QSAR model for derivatives of this compound, a dataset of related molecules with measured property values would be required.

The first step is to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Electronic descriptors: Such as dipole moment, partial charges, and HOMO/LUMO energies.

Steric descriptors: Related to the molecule's size and shape (e.g., molecular volume, surface area).

Using statistical methods like Multiple Linear Regression (MLR), a model is developed that links a combination of these descriptors to the observed property. mdpi.com A robust QSAR model can then be used to predict the properties of new, unsynthesized compounds, guiding further chemical design. nih.govmdpi.com

Table 4: Example of a Hypothetical QSAR Model Equation This table illustrates the format of a QSAR model. Descriptors and coefficients are purely for demonstration.

Model EquationStatistical Parameters
Property = 0.5 * (LogP) - 2.1 * (Dipole Moment) + 0.03 * (Molecular Weight) + 5.7R² = 0.85
Q² = 0.75

Molecular Modeling for Ligand-Receptor Interactions

Molecular modeling, particularly molecular docking, is used to predict how a ligand like this compound might bind to a receptor's active site. frontiersin.org This technique requires a 3D structure of both the ligand and the target receptor. The ligand's conformation is systematically sampled, and its orientation within the binding pocket is explored to find the most favorable binding pose. nih.gov

Scoring functions are used to estimate the binding affinity for each pose, calculating energies based on interactions such as:

Hydrogen bonds: Typically involving the carboxylic acid group.

Hydrophobic interactions: Involving the dimethylcyclohexyl moiety.

Van der Waals forces: General interactions between the ligand and receptor atoms.

The results of a docking study can identify key amino acid residues involved in the binding and predict the strength of the ligand-receptor complex. This information is purely focused on the chemical binding event—the nature and strength of intermolecular forces—rather than any subsequent biological effect. unibo.it Advanced techniques like molecular dynamics (MD) simulations can further refine the docked pose and provide a more dynamic picture of the interaction over time. frontiersin.org

Table 5: Illustrative Output from a Molecular Docking Simulation This table shows a hypothetical summary of docking results for a ligand in a receptor's binding site.

Binding PoseEstimated Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5Arg120, Gln75Hydrogen Bond (with COOH)
Leu80, Val110Hydrophobic (with ring)
2-7.9Ser122Hydrogen Bond (with C=O)
Ile84, Ala78Hydrophobic (with ring)

Natural Occurrence and Biosynthetic Pathways

Identification as a Natural Product in Biological Systems

There is currently no scientific evidence to suggest that 2-(4,4-dimethylcyclohexylidene)acetic acid is a naturally occurring compound. Research in the field of chemical ecology, which focuses on the chemical communication of organisms, has identified a vast array of compounds, including many involved in insect pheromones and defense mechanisms. However, this compound has not been identified among them.

While structurally related compounds, such as various terpenoids and acetic acid derivatives, are widespread in nature and play crucial roles in insect life, this specific molecule remains absent from the known inventory of natural products.

Postulated Biosynthetic Routes and Enzymatic Transformations

Given the lack of evidence for its natural occurrence, there are no scientifically proposed biosynthetic pathways for this compound. The biosynthesis of natural products involves complex enzymatic transformations of precursor molecules. For a biosynthetic route to be postulated, the compound would first need to be identified from a natural source.

In the absence of such a discovery, any proposed pathway would be purely speculative and lack the necessary scientific foundation. The general principles of biosynthesis, such as the terpenoid pathway which generates a wide variety of cyclic and acyclic compounds in insects and plants, could theoretically be a starting point for speculation. However, without any detection of this compound in a biological context, such hypotheses remain untested and unsubstantiated.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Pathways

The classical synthesis of 2-(4,4-Dimethylcyclohexylidene)acetic acid, often relying on Wittig-type or Horner-Wadsworth-Emmons (HWE) reactions with the sterically hindered 4,4-dimethylcyclohexanone (B1295358), presents challenges in terms of atom economy and purification. Future research is poised to address these limitations through the development of novel and more efficient synthetic pathways.

One promising avenue is the exploration of catalytic olefination reactions. Transition-metal catalyzed methods, for instance, could offer milder reaction conditions and improved stereoselectivity. ucl.ac.ukrsc.org Ruthenium-catalyzed C-H alkenylation/directing group migration cascades have shown promise in the synthesis of tetrasubstituted alkenes and could potentially be adapted for the synthesis of exocyclic α,β-unsaturated esters from readily available starting materials. ucl.ac.uk Nickel-catalyzed cascade reactions that achieve the difunctionalization of alkynes represent another innovative approach to constructing highly substituted alkenes with excellent regio- and stereocontrol. rsc.orgrsc.org

Furthermore, the development of novel phosphonate (B1237965) reagents for the HWE reaction could lead to improved yields and selectivities, particularly for challenging substrates like hindered ketones. researchgate.netnrochemistry.comresearchgate.netmdpi.com Modified Still-Gennari-type reagents, for example, have demonstrated high Z-selectivity in HWE reactions without the need for cryogenic temperatures. mdpi.com Investigating such reagents for the synthesis of this compound could lead to more practical and scalable processes.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic OlefinationMilder conditions, improved stereoselectivity, better atom economyDevelopment of catalysts for hindered ketones, exploration of novel reaction mechanisms
C-H Alkenylation CascadesHigh atom- and step-economy, excellent regio- and stereoselectivityAdaptation of existing methods to exocyclic alkene synthesis
Alkyne DifunctionalizationStreamlined access to tetrasubstituted alkenes with high regio- and stereocontrolDesign of catalysts and ligands for specific substrate classes
Novel HWE ReagentsImproved yields and stereoselectivity for hindered ketones, milder reaction conditionsSynthesis and screening of new phosphonate reagents

Exploration of Undiscovered Chemical Transformations and Reactivity

The reactivity of the exocyclic double bond and the carboxylic acid moiety in this compound offers a rich landscape for exploring undiscovered chemical transformations. While the typical reactions of α,β-unsaturated carboxylic acids are known, the specific steric environment of this compound could lead to unique reactivity patterns.

Future research could focus on novel cycloaddition reactions, asymmetric hydrogenations, and tandem reactions that exploit the unique structural features of this molecule. For instance, the exocyclic α,β-unsaturated ketone core is a valuable starting point for the synthesis of various heterocyclic compounds through reactions with dinucleophiles. arkat-usa.orgresearchgate.net Similar strategies could be applied to this compound and its derivatives to access novel polycyclic ring systems.

The development of new catalytic systems for the functionalization of the double bond is another area of interest. For example, photochemical transformations of related ortho-substituted benzaldehydes have revealed unexpected cyclization pathways, suggesting that photochemical methods could unlock novel reactivity for this compound derivatives. rsc.org

Advanced Approaches to Stereochemical Control in Syntheses

The synthesis of specific stereoisomers of substituted this compound derivatives presents a significant challenge. The tetrasubstituted nature of the double bond makes achieving high levels of stereocontrol difficult. acs.orgnih.gov Future research will likely focus on the development of advanced methods for stereochemical control.

Catalytic asymmetric synthesis represents a powerful tool for accessing enantioenriched compounds. nih.gov The development of chiral catalysts for the stereoselective synthesis of all-carbon tetrasubstituted alkenes is an active area of research and could be applied to the synthesis of chiral derivatives of this compound. ucl.ac.ukrsc.orgrsc.orgacs.org This includes exploring new ligand designs for transition metal catalysts and developing organocatalytic approaches.

Moreover, kinetic resolution strategies could be employed to separate racemic mixtures of derivatives, providing access to enantiomerically pure compounds. nih.gov The combination of diastereoselective synthesis followed by kinetic resolution has proven effective for accessing a wide range of enantioenriched molecules with challenging tetrasubstituted stereocenters. nih.gov

Integration with Flow Chemistry and Automation for Scalable Synthesis

The scalability of the synthesis of this compound is a critical consideration for its potential applications. Flow chemistry and automation offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. uni-muenchen.debeilstein-journals.org

Future research should focus on adapting and optimizing olefination reactions, such as the Wittig or HWE reaction, for continuous flow systems. nih.gov Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to improved yields and selectivities, especially for reactions involving unstable intermediates or requiring harsh conditions. uni-muenchen.debeilstein-journals.orgnih.gov The enhanced mixing and heat transfer in flow reactors can be particularly beneficial for reactions with sterically hindered ketones. uni-muenchen.debeilstein-journals.org

Automated platforms can be used for high-throughput screening of reaction conditions, enabling the rapid identification of optimal parameters for the synthesis of this compound and its analogues. This can significantly accelerate the development of robust and scalable synthetic processes.

Application of Machine Learning in Predictive Chemical Synthesis and Reactivity

The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize synthetic planning and reactivity prediction. researchgate.netarxiv.orgnih.govarxiv.orgresearchgate.net For a molecule like this compound, where steric hindrance plays a crucial role, ML models could be particularly valuable.

Future research could focus on developing ML models to predict the outcome and stereoselectivity of olefination reactions with sterically hindered ketones like 4,4-dimethylcyclohexanone. researchgate.netarxiv.orgnih.govarxiv.orgresearchgate.net By training models on large datasets of experimental results, it may be possible to predict the optimal reagents, catalysts, and conditions to achieve a desired outcome, thereby reducing the need for extensive empirical screening.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,4-Dimethylcyclohexylidene)acetic acid, and what experimental parameters optimize yield?

  • Methodological Answer : Synthesis typically involves cyclohexanone derivatives as starting materials. A multi-step approach includes:

  • Step 1 : Formation of the cyclohexylidene intermediate via acid-catalyzed condensation.
  • Step 2 : Introduction of the acetic acid moiety through nucleophilic substitution or Wittig reactions.
    Key parameters include temperature control (e.g., 80–100°C for condensation) and catalysts like sulfuric acid or PPh3 .
  • Example : A patented method achieves 75% yield using 1,4-cyclohexanedione and acetic anhydride under reflux in toluene .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard.

  • Protocol :

Grow single crystals via slow evaporation in ethanol/water.

Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å).

Refine structures with SHELXL (for small molecules) and visualize with ORTEP-3 for thermal ellipsoid plots .

  • Critical Parameters : R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability .

Q. What are the known biological activities of this compound, and how are they assayed?

  • Methodological Answer : Studies focus on antibacterial and anti-inflammatory properties.

  • Assays :
  • MIC (Minimum Inhibitory Concentration) : Test against S. aureus (ATCC 25923) using broth microdilution (range: 0.5–128 μg/mL) .
  • COX-2 Inhibition : ELISA-based screening with IC50 values reported .
  • Structural Relevance : The cyclohexylidene group enhances membrane permeability, while the acetic acid moiety interacts with enzymatic active sites .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical NMR spectra?

  • Methodological Answer :

  • Steps :

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts.

Compare with experimental <sup>1</sup>H/<sup>13</sup>C NMR data (δ in ppm).

  • Case Study : Discrepancies in methyl group shifts (Δδ = 0.3 ppm) may arise from solvent effects (DMSO vs. chloroform) or conformational flexibility .
  • Tools : Gaussian 16 or ORCA for simulations; MestReNova for spectral analysis.

Q. What strategies optimize enantiomeric separation of this compound derivatives for drug development?

  • Methodological Answer :

  • Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
  • Conditions : Hexane:IPA (90:10), flow rate 1.0 mL/min, UV detection at 254 nm .
  • Crystallization : Co-crystallize with resolving agents (e.g., L-proline) to isolate diastereomers .
  • Key Metric : Enantiomeric excess (ee) > 98% required for pharmaceutical applications.

Q. How does the compound’s conformational flexibility impact its binding to biological targets?

  • Methodological Answer :

  • Approach :

Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze ring puckering and side-chain rotations.

Validate with SAR studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) to probe steric/electronic effects .

  • Finding : The cyclohexylidene ring adopts a boat conformation in hydrophobic pockets, enhancing binding affinity by 30% compared to planar analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.